molecular formula C12H12FNO B12637027 3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12637027
M. Wt: 205.23 g/mol
InChI Key: QRUWYTSROSPKNV-UHFFFAOYSA-N
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Description

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyrrolyl methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol
  • 3-Bromophenyl-(1-methyl-2-pyrrolyl)methanol
  • 3-Iodophenyl-(1-methyl-2-pyrrolyl)methanol

Uniqueness

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

(3-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H12FNO/c1-14-7-3-6-11(14)12(15)9-4-2-5-10(13)8-9/h2-8,12,15H,1H3

InChI Key

QRUWYTSROSPKNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC=C2)F)O

Origin of Product

United States

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